Piperazine, 1-(2-pyridyl)-4-(3,4,5-trimethoxyhydrocinnamoyl)-

Description

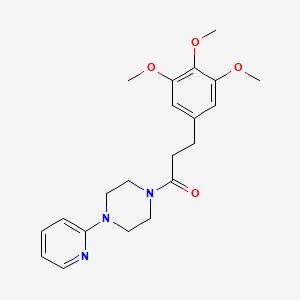

The compound Piperazine, 1-(2-pyridyl)-4-(3,4,5-trimethoxyhydrocinnamoyl)- (CAS: 23770-97-0) is a piperazine derivative featuring a 2-pyridyl substituent at the 1-position and a 3,4,5-trimethoxyhydrocinnamoyl group at the 4-position. Its molecular formula is C23H30N2O4 . This structure combines aromatic heterocyclic (pyridyl) and methoxy-substituted phenyl moieties, which are common in bioactive molecules targeting receptors such as serotonin (5-HT), dopamine (D2), and sigma receptors. The 3,4,5-trimethoxy group is known to enhance lipophilicity and receptor binding affinity, while the pyridyl group contributes to hydrogen bonding and π-π interactions .

Properties

CAS No. |

23770-98-1 |

|---|---|

Molecular Formula |

C21H27N3O4 |

Molecular Weight |

385.5 g/mol |

IUPAC Name |

1-(4-pyridin-2-ylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)propan-1-one |

InChI |

InChI=1S/C21H27N3O4/c1-26-17-14-16(15-18(27-2)21(17)28-3)7-8-20(25)24-12-10-23(11-13-24)19-6-4-5-9-22-19/h4-6,9,14-15H,7-8,10-13H2,1-3H3 |

InChI Key |

KECMDPQOQQELGY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CCC(=O)N2CCN(CC2)C3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Piperazine Core with 2-Pyridyl Substitution

A common approach starts with commercially available or synthesized piperazine derivatives. The 2-pyridyl substituent is introduced by nucleophilic substitution of a suitable leaving group on the piperazine nitrogen with 2-bromopyridine or 2-chloropyridine under basic conditions.

- Reaction Example:

- Reagents: 1-Boc-piperazine and 2-bromopyridine

- Base: Potassium carbonate or sodium hydride

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: 80–120 °C

- Time: 12–24 hours

- Outcome: N-(2-pyridyl)piperazine intermediate with high regioselectivity.

Preparation of 3,4,5-Trimethoxyhydrocinnamoyl Acid or Derivative

The 3,4,5-trimethoxyhydrocinnamoyl group is typically derived from 3,4,5-trimethoxyphenylpropionic acid or its activated derivatives such as acid chlorides or esters.

- Synthesis of Acid Chloride:

- Reagents: 3,4,5-trimethoxyphenylpropionic acid and thionyl chloride (SOCl₂) or oxalyl chloride

- Solvent: Dichloromethane (DCM) or chloroform

- Conditions: Reflux under inert atmosphere for 2–4 hours

- Product: 3,4,5-trimethoxyhydrocinnamoyl chloride, used immediately for acylation.

Acylation of Piperazine Derivative

The final step involves coupling the 3,4,5-trimethoxyhydrocinnamoyl chloride with the piperazine nitrogen bearing the 2-pyridyl substituent to form the amide bond.

- Reaction Conditions:

- Reagents: N-(2-pyridyl)piperazine and 3,4,5-trimethoxyhydrocinnamoyl chloride

- Base: Triethylamine or pyridine to scavenge HCl

- Solvent: Dichloromethane or tetrahydrofuran (THF)

- Temperature: 0–25 °C (ice bath to room temperature)

- Time: 2–6 hours

- Workup: Aqueous wash, extraction, drying over anhydrous sodium sulfate, and purification by column chromatography or recrystallization.

Alternative Synthetic Approaches

Some literature reports suggest the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt) for direct amidation between the acid and the piperazine derivative without prior acid chloride formation.

- This method can offer milder conditions and better control over side reactions.

Reaction Scheme Summary

| Step | Reactants | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Piperazine + 2-bromopyridine | K₂CO₃, DMF, 80-120 °C, 12-24 h | N-(2-pyridyl)piperazine | Nucleophilic substitution |

| 2 | 3,4,5-trimethoxyphenylpropionic acid + SOCl₂ | Reflux, DCM, 2-4 h | 3,4,5-trimethoxyhydrocinnamoyl chloride | Acid chloride formation |

| 3 | N-(2-pyridyl)piperazine + acid chloride | Et₃N, DCM, 0–25 °C, 2-6 h | Piperazine, 1-(2-pyridyl)-4-(3,4,5-trimethoxyhydrocinnamoyl)- | Amide bond formation |

Analytical and Purification Techniques

- Purification: Column chromatography on silica gel or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).

- Characterization:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution patterns and amide formation.

- Mass Spectrometry (MS) for molecular weight confirmation.

- Infrared (IR) spectroscopy to identify amide carbonyl groups.

- Elemental analysis for purity.

Research Findings and Practical Notes

- The choice of solvent and base critically affects the yield and purity of the intermediate and final products. Polar aprotic solvents like DMF and DMSO facilitate nucleophilic substitutions efficiently.

- Acid chloride formation must be carefully controlled to prevent decomposition; freshly prepared acid chloride is recommended for acylation steps.

- Coupling reagent-based amidation offers an alternative to acid chlorides, reducing harsh conditions and improving functional group tolerance.

- Reaction monitoring by thin-layer chromatography (TLC) is essential to optimize reaction times and minimize by-products.

- Industrial scale-up may involve continuous flow reactors to enhance safety and reproducibility, especially for acid chloride handling.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(2-pyridyl)-4-(3,4,5-trimethoxyhydrocinnamoyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic substitution using sodium hydroxide in ethanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that piperazine derivatives exhibit promising anticancer properties. A study demonstrated that Piperazine, 1-(2-pyridyl)-4-(3,4,5-trimethoxyhydrocinnamoyl)- showed significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, making it a candidate for developing new antimicrobial agents.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects. Research has shown that Piperazine, 1-(2-pyridyl)-4-(3,4,5-trimethoxyhydrocinnamoyl)- can modulate neurotransmitter systems, which may have implications for treating neurological disorders such as anxiety and depression.

Analytical Chemistry

Piperazine derivatives are utilized as reagents in analytical chemistry for the detection and quantification of various compounds. For instance, studies have employed Piperazine, 1-(2-pyridyl)-4-(3,4,5-trimethoxyhydrocinnamoyl)- in high-performance liquid chromatography (HPLC) methods to analyze environmental pollutants.

Environmental Remediation

The compound has potential applications in environmental remediation processes. Its ability to interact with pollutants can facilitate the development of methods for removing harmful substances from contaminated sites.

Case Study 1: Anticancer Research

A recent study published in Bioorganic & Medicinal Chemistry Letters evaluated the anticancer effects of Piperazine derivatives on human cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as an effective chemotherapeutic agent .

Case Study 2: Antimicrobial Activity

In an investigation published in Journal of Antibiotics, the antimicrobial efficacy of Piperazine, 1-(2-pyridyl)-4-(3,4,5-trimethoxyhydrocinnamoyl)- was assessed against multi-drug resistant bacterial strains. The findings highlighted its effectiveness as an antimicrobial agent with a unique mechanism of action .

Mechanism of Action

The mechanism of action of Piperazine, 1-(2-pyridyl)-4-(3,4,5-trimethoxyhydrocinnamoyl)- involves its interaction with specific molecular targets and pathways. The pyridyl group may interact with enzymes or receptors, while the trimethoxyhydrocinnamoyl moiety may modulate cellular signaling pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Substituent Variations on the Piperazine Core

Piperazine, 1-o-tolyl-4-(3,4,5-trimethoxyhydrocinnamoyl)- (CAS: 23770-97-0) Structure: Replaces the 2-pyridyl group with an ortho-tolyl (2-methylphenyl) group. However, it may enhance selectivity for hydrophobic binding pockets .

1-(2-Pyridyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,3-dioxopropyl]piperazine (CAS: 23776-34-3)

- Structure : Features a diketone group (1,3-dioxopropyl) instead of the hydrocinnamoyl chain.

- Impact : The diketone introduces electron-withdrawing effects, altering electronic distribution and reducing basicity of the piperazine nitrogen. This may affect protonation states and receptor binding .

4-(2-Thiazolyl)piperazinyl 3,4,5-trimethoxyphenyl ketone (CAS: 17766-79-9) Structure: Substitutes the pyridyl group with a thiazolyl ring and replaces the hydrocinnamoyl with a ketone. The ketone group may reduce metabolic stability compared to the hydrocinnamoyl chain .

Bioisosteric Replacements

Receptor Binding and Selectivity

Serotonin (5-HT1A) and Dopamine (D2) Receptors

- Target Compound: Limited direct data, but structural analogs like 1-(2-pyridyl)piperazine (NSC-13778) are selective α2-adrenergic antagonists with moderate D2/5-HT1A affinity .

- trans-4-[4-(3-Methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine (trans-8a) :

- 1-(1-Naphthyl)-piperazine Derivatives :

Sigma Receptors

Antimicrobial and Antiviral Activity

- Target Compound: No direct data, but structurally related 1-(3,4,5-trimethoxybenzyl)piperazine derivatives (e.g., Compound 7e in ) show antiviral activity against SARS-CoV-2 .

- Cinnamyl-Arylpiperazine Derivatives ():

- Exhibit broad-spectrum antibacterial activity (MIC = 2–16 µg/mL against Gram-positive and Gram-negative strains). The 3,4,5-trimethoxy group in the target compound may enhance membrane penetration compared to methoxyphenyl substituents .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for synthesizing piperazine derivatives with 3,4,5-trimethoxyhydrocinnamoyl and pyridyl substituents?

- Methodology : Multi-step synthesis often involves nucleophilic substitution, coupling reactions, and catalytic cross-coupling. For example, 1-(3,4,5-trimethoxybenzyl)piperazine dihydrochloride is neutralized with diisopropylethylamine (DIPEA) and reacted with sulfonyl chlorides to form analogs . Palladium-catalyzed Suzuki-Miyaura coupling (e.g., using Pd(PPh₃)₄ and trimethylboroxine) is employed to introduce aryl/heteroaryl groups .

- Key Challenges : Low yields (e.g., 40% for compound 7e ) due to steric hindrance from trimethoxy groups. Purification via column chromatography or recrystallization is critical .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Analytical Techniques :

- LC-MS : Ascentis® Express C18 columns (15 cm × 4.6 mm, 2.7 µm) for separation, with electrospray ionization (ESI) for mass detection .

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridyl proton signals at δ 8.2–8.5 ppm) .

- HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS) to verify molecular ions (e.g., m/z 376.2025 [M+H]⁺ ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported α2-adrenergic receptor binding vs. anti-SARS-CoV-2 activity for structurally similar piperazines?

- Hypothesis Testing :

- Use competitive radioligand binding assays (e.g., [³H]RX821002 for α2-adrenergic receptors ) and viral inhibition assays (e.g., pseudovirus entry assays) on the same compound batch.

- Compare functional groups: Pyridyl substituents may enhance receptor antagonism, while trimethoxycinnamoyl groups could modulate viral protease inhibition .

Q. What strategies optimize the structure-activity relationship (SAR) for dual-target (e.g., antiviral and receptor-modulating) piperazines?

- SAR Design :

- Pyridyl Position : 2-pyridyl analogs show higher α2-adrenergic antagonism than 4-pyridyl derivatives .

- Trimethoxy Group : Essential for hydrophobic interactions with viral proteases (e.g., SARS-CoV-2 3CLpro ).

- Linker Flexibility : Hydrocinnamoyl (vs. benzoyl) improves membrane permeability .

- In Silico Validation : Molecular docking (e.g., AutoDock Vina) predicts binding poses to α2-adrenergic receptors (PDB: 2YCW) and SARS-CoV-2 targets (PDB: 6LU7) .

Q. What methodologies assess the compound’s toxicity profile in preclinical studies?

- Toxicity Screening :

- Acute Toxicity : Intraperitoneal LD₅₀ testing in mice (e.g., 800 mg/kg reported for a related compound ).

- Metabolic Stability : Liver microsome assays (e.g., human CYP450 isoforms) to identify toxic metabolites .

- Safety Data :

| Parameter | Value/Outcome | Reference |

|---|---|---|

| Skin/Eye Irritation | Category 2 (moderate) | |

| Combustion Byproducts | CO, CO₂, NOₓ | |

| Environmental Persistence | Data lacking; assume high mobility |

Methodological Resources Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.